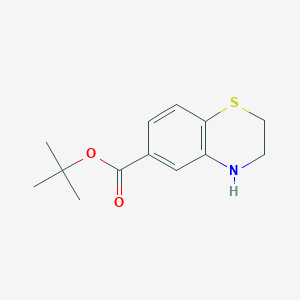

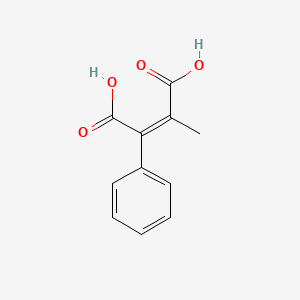

![molecular formula C19H18N2O4 B2671927 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 77960-20-4](/img/structure/B2671927.png)

2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It seems to contain an indole group, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to exhibit diverse pharmacological properties .

科学的研究の応用

Chemical Synthesis and Modification

Research has shown that derivatives of indole carboxylic acids, similar in structure to the compound , have been synthesized and evaluated for various biological activities. For instance, Lehr et al. (2001) synthesized derivatives of 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, evaluating their ability to inhibit arachidonic acid release mediated by cytosolic phospholipase A(2) in human platelets, highlighting one of the most active compounds with significant inhibitory potency Lehr, M., Klimt, M., & Elfringhoff, A. S., 2001.

Molecular Mechanisms and Biological Activities

The compound's analogs have been part of studies focusing on the molecular mechanisms underlying their biological activities. In particular, the reaction of indole carboxylic acid/amide with propargyl alcohols, as investigated by Selvaraj et al. (2019), demonstrated the formation of lactams and lactones through annulation, migration, and decarboxylative cyclization processes. This research provides insights into the chemical behavior and potential applications of indole derivatives in synthetic chemistry Selvaraj, K., Debnath, S., & Swamy, K., 2019.

Electrochemical Studies and Oxidation Products

Electrochemical and enzymatic studies have examined the oxidation of indole-3-acetic acid, a related compound, to understand its role and transformation within biological systems. Hu and Dryhurst (1997) explored the electrochemically driven and peroxidase/O2-mediated oxidation of indole-3-acetic acid at physiological pH, identifying major reaction products and shedding light on potential biological roles and pathways Hu, T., & Dryhurst, G., 1997.

Synthesis and Application in Material Science

Indole derivatives have also been explored for their potential in material science. Aebly et al. (2018) detailed the synthesis of eumelanin-inspired dihydroxyindole-2-carboxylate ethyl ester derivatives, underscoring the importance of these molecules in understanding melanin and developing biomimetic materials Aebly, A. H., Levy, J. N., Steger, B. J., Quirke, J., & Belitsky, J., 2018.

特性

IUPAC Name |

3-[2-(1H-indol-3-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-17-16-15(18(23)24)14-5-7-19(16,25-14)10-21(17)8-6-11-9-20-13-4-2-1-3-12(11)13/h1-5,7,9,14-16,20H,6,8,10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHPRHVRHUWVMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

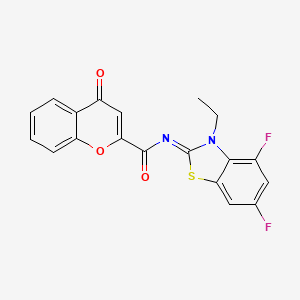

![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)

![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

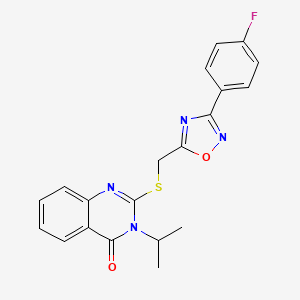

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671852.png)

![4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride](/img/structure/B2671853.png)

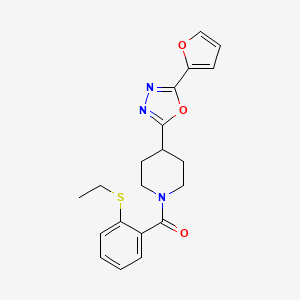

![1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2671855.png)

![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)